
1,4-Bis(1-adamantyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(1-adamantyl)piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with two adamantyl groups at the 1 and 4 positions, and it is commonly used in research settings The adamantyl groups are derived from adamantane, a bulky and rigid hydrocarbon structure, which imparts unique properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1-adamantyl)piperazine dihydrochloride typically involves the reaction of adamantylamine with piperazine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(1-adamantyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantyl groups can lead to the formation of adamantanone derivatives, while substitution reactions can yield various substituted piperazine compounds.
Applications De Recherche Scientifique
1,4-Bis(1-adamantyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 1,4-Bis(1-adamantyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The adamantyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-adamantyl)piperazine: A similar compound with one adamantyl group attached to the piperazine ring.
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate: Another adamantyl-substituted compound with a different heterocyclic core.
1,4-Bis[alpha-(4-chlorophenyl)benzyl]piperazine dihydrochloride: A piperazine derivative with different substituents.
Uniqueness
1,4-Bis(1-adamantyl)piperazine dihydrochloride is unique due to the presence of two adamantyl groups, which impart distinct steric and electronic properties. These properties can enhance the compound’s stability, binding affinity, and selectivity in various applications, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
62936-28-1 |
|---|---|
Formule moléculaire |
C24H40Cl2N2 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
1,4-bis(1-adamantyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C24H38N2.2ClH/c1-2-26(24-14-20-8-21(15-24)10-22(9-20)16-24)4-3-25(1)23-11-17-5-18(12-23)7-19(6-17)13-23;;/h17-22H,1-16H2;2*1H |
Clé InChI |
RPAQSIHNHCGLHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


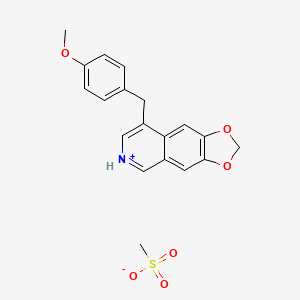
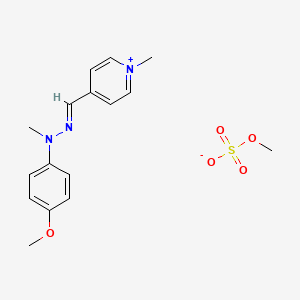
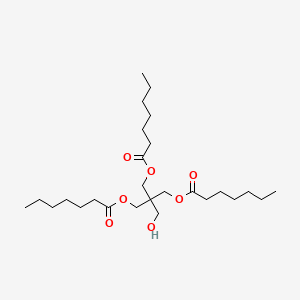

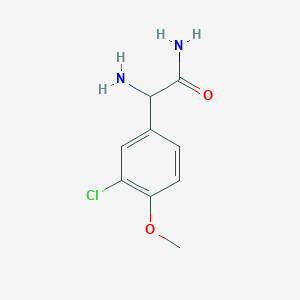
![N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B13761572.png)

![4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one](/img/structure/B13761585.png)
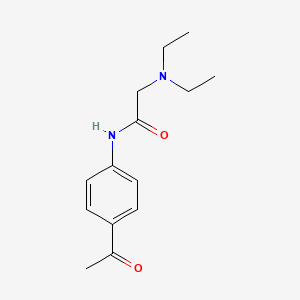

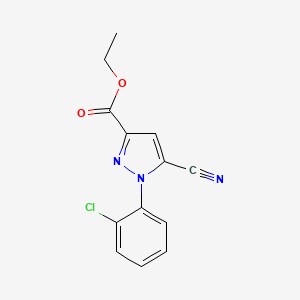
![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)
![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)

